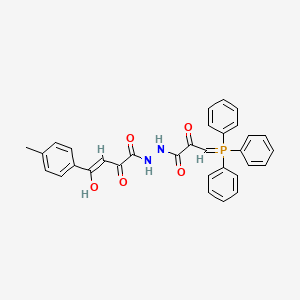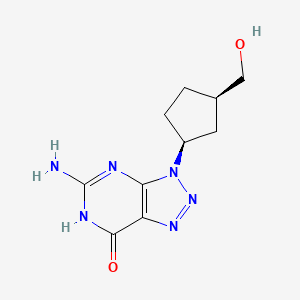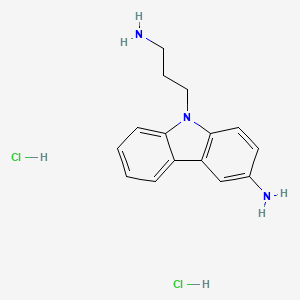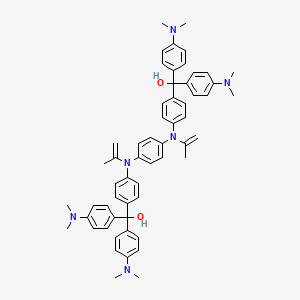
2-((3-Methylbutyl)thio)ethyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Methylbutyl)thio)ethyl formate is an organic compound with the molecular formula C8H16O2S. It is known for its unique chemical structure, which includes a formate ester and a thioether group. This compound is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylbutyl)thio)ethyl formate typically involves the reaction of 2-mercaptoethanol with 3-methylbutyl formate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors. The product is then purified using industrial distillation techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Methylbutyl)thio)ethyl formate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The formate ester can be reduced to the corresponding alcohol.
Substitution: The thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Aplicaciones Científicas De Investigación
2-((3-Methylbutyl)thio)ethyl formate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 2-((3-Methylbutyl)thio)ethyl formate involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The formate ester can undergo hydrolysis to release formic acid, which may further interact with biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl butyrate: An ester with a fruity odor, used in perfumes and flavorings.
Isoamyl formate: Another ester with a pleasant odor, used in the fragrance industry.
Uniqueness
2-((3-Methylbutyl)thio)ethyl formate is unique due to the presence of both a thioether group and a formate ester in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
83803-47-8 |
|---|---|
Fórmula molecular |
C8H16O2S |
Peso molecular |
176.28 g/mol |
Nombre IUPAC |
2-(3-methylbutylsulfanyl)ethyl formate |
InChI |
InChI=1S/C8H16O2S/c1-8(2)3-5-11-6-4-10-7-9/h7-8H,3-6H2,1-2H3 |
Clave InChI |
NDVUTZCIHBKAPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCSCCOC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)










